2-Benzyl-1-(difluoromethyl)-2,6-diazaspiro[3.3]heptane
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Overview
Description
2-Benzyl-1-(difluoromethyl)-2,6-diazaspiro[3.3]heptane is a spirocyclic compound featuring a unique structural motif. The spiro[3.3]heptane core is a rigid, three-dimensional scaffold that imparts distinct physicochemical properties to the molecule. This compound is of interest in medicinal chemistry due to its potential bioactivity and ability to serve as a bioisostere for other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-(difluoromethyl)-2,6-diazaspiro[3.3]heptane typically involves a multi-step process. One common approach is the thermal [2+2] cycloaddition between endocyclic alkenes and an isocyanate, followed by reduction of the resulting β-lactam ring . Another method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the aforementioned synthetic routes for scalability. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the isolation of the compound as a stable salt, such as a sulfonic acid salt, can improve its solubility and stability, facilitating large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-(difluoromethyl)-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like alane.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Alane or lithium aluminum hydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups to the spirocyclic core .
Scientific Research Applications
2-Benzyl-1-(difluoromethyl)-2,6-diazaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a bioisostere for piperidine.
Biology: Investigated for its potential as a bioactive compound in drug discovery programs.
Medicine: Explored for its potential therapeutic properties, including as an anesthetic analogue.
Mechanism of Action
The mechanism of action of 2-Benzyl-1-(difluoromethyl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. The spirocyclic core can mimic the structure of other bioactive molecules, allowing it to bind to and modulate the activity of enzymes or receptors. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[3.3]heptane: A bioisostere of piperidine with similar structural features.
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with applications in drug discovery.
Uniqueness
2-Benzyl-1-(difluoromethyl)-2,6-diazaspiro[3.3]heptane is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties. This makes it a valuable scaffold for the development of new bioactive compounds with enhanced stability and lipophilicity .
Properties
IUPAC Name |
2-benzyl-3-(difluoromethyl)-2,6-diazaspiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2/c14-12(15)11-13(7-16-8-13)9-17(11)6-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTFMZVKFFMKIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CN(C2C(F)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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